Selective Allyl Ester Cleavage with Boc Retention
Treatment of Boc-Asp(OAll)-OH with Pd(PPh3)4 (0.05 eq) and PhSiH3 (3 eq) in anhydrous CH2Cl2 at 25 °C for 1 h afforded Boc-Asp-OH in 97% isolated yield and with complete retention of the Boc group (¹H NMR) [1]. In a parallel experiment, Boc-Asp(OtBu)-OH was exposed to TFA/TIS/water (95:2.5:2.5) for 1.5 h, resulting in simultaneous removal of both Boc and tBu groups to give free aspartic acid (H-Asp-OH) in 85% isolated yield, with no Boc-Asp-OH detectable [1]. This demonstrates the unique orthogonality of the allyl ester.
| Evidence Dimension | Selective removal of side-chain ester while retaining N-Boc |
|---|---|
| Target Compound Data | Boc-Asp-OH yield 97%, Boc retention 100% (¹H NMR) |
| Comparator Or Baseline | Boc-Asp(OtBu)-OH → H-Asp-OH 85%, Boc retention 0% |
| Quantified Difference | 97% vs. 0% desired Boc-Asp-OH product; allyl preserves orthogonality, tBu fails |
| Conditions | Pd(0)-mediated allyl transfer vs. TFA acidolysis, 25 °C, 1–1.5 h |
Why This Matters
Essential for multistep peptide elongation where the N-terminal Boc must stay intact while the β-carboxyl is liberated for chain branching.
- [1] Williams, R.T.; Johnson, K.L.; Patel, S. Orthogonal Protection of Aspartic Acid: Allyl Ester versus Benzyl and tert-Butyl Esters in Peptide Synthesis. J. Pept. Sci. 2012, 18, 345–352. View Source
